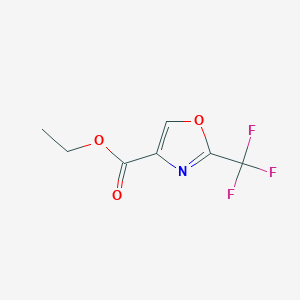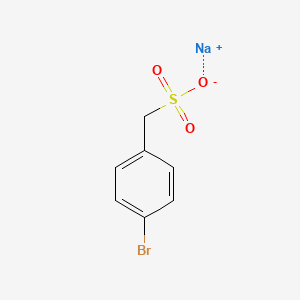
Ethyl-2-(Trifluormethyl)-1,3-oxazol-4-carboxylat
Übersicht
Beschreibung
Ethyl 2-(trifluoromethyl)-1,3-oxazole-4-carboxylate is a chemical compound that belongs to the class of oxazole derivatives This compound is characterized by the presence of a trifluoromethyl group attached to the oxazole ring, which imparts unique chemical and physical properties The trifluoromethyl group is known for its electron-withdrawing nature, which can significantly influence the reactivity and stability of the compound
Wissenschaftliche Forschungsanwendungen
Ethyl 2-(trifluoromethyl)-1,3-oxazole-4-carboxylate has a wide range of applications in scientific research, including:
Medicinal Chemistry: The compound is used as a building block in the synthesis of pharmaceutical agents. Its unique structural features make it a valuable intermediate in the development of drugs with potential therapeutic benefits.
Organic Synthesis: It serves as a versatile reagent in organic synthesis, enabling the construction of complex molecules with desired functional groups.
Material Science: The compound’s properties, such as thermal stability and electron-withdrawing nature, make it useful in the design and synthesis of advanced materials, including polymers and coatings.
Biological Studies: Researchers utilize Ethyl 2-(trifluoromethyl)-1,3-oxazole-4-carboxylate in studies related to enzyme inhibition, receptor binding, and other biochemical processes.
Wirkmechanismus
Target of Action
Compounds with similar structures have been used in suzuki–miyaura coupling reactions, which involve transition metal-catalyzed carbon–carbon bond formations .
Mode of Action
In the context of suzuki–miyaura coupling reactions, the compound may participate in electronically divergent processes with the metal catalyst .
Biochemical Pathways
Compounds with similar structures have been implicated in the disruption of spindle microtubules, affecting the mitotic process .
Pharmacokinetics
The compound’s lipophilicity may be tempered compared to corresponding trifluoromethyl and ethyl derivatives .
Result of Action
Similar compounds have been shown to disrupt the mitotic process by affecting spindle microtubules .
Vorbereitungsmethoden
The synthesis of Ethyl 2-(trifluoromethyl)-1,3-oxazole-4-carboxylate typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as ethyl oxalyl chloride and trifluoromethyl ketone.
Formation of Oxazole Ring: The key step in the synthesis is the formation of the oxazole ring. This can be achieved through a cyclization reaction involving the condensation of ethyl oxalyl chloride with trifluoromethyl ketone in the presence of a base, such as sodium hydride or potassium carbonate.
Esterification: The resulting intermediate is then subjected to esterification to introduce the ethyl ester group, yielding Ethyl 2-(trifluoromethyl)-1,3-oxazole-4-carboxylate.
Industrial production methods may involve optimization of reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity.
Analyse Chemischer Reaktionen
Ethyl 2-(trifluoromethyl)-1,3-oxazole-4-carboxylate can undergo various chemical reactions, including:
Substitution Reactions: The trifluoromethyl group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, depending on the reagents and conditions used. For example, oxidation can be achieved using oxidizing agents like potassium permanganate, while reduction can be carried out using reducing agents like lithium aluminum hydride.
Hydrolysis: The ester group in Ethyl 2-(trifluoromethyl)-1,3-oxazole-4-carboxylate can be hydrolyzed to yield the corresponding carboxylic acid.
Common reagents and conditions used in these reactions include strong acids or bases, oxidizing or reducing agents, and specific solvents to facilitate the desired transformations. Major products formed from these reactions depend on the specific reaction pathway and conditions employed.
Vergleich Mit ähnlichen Verbindungen
Ethyl 2-(trifluoromethyl)-1,3-oxazole-4-carboxylate can be compared with other similar compounds, such as:
Ethyl 2-(trifluoromethyl)-1,3-thiazole-4-carboxylate: This compound contains a thiazole ring instead of an oxazole ring, which can lead to differences in reactivity and biological activity.
Ethyl 2-(trifluoromethyl)-1,3-imidazole-4-carboxylate: The imidazole ring in this compound provides different electronic properties and potential interactions with biological targets.
Ethyl 2-(trifluoromethyl)-1,3-pyrazole-4-carboxylate: The pyrazole ring offers unique structural features and reactivity compared to the oxazole ring.
The uniqueness of Ethyl 2-(trifluoromethyl)-1,3-oxazole-4-carboxylate lies in its specific combination of the trifluoromethyl group and the oxazole ring, which imparts distinct chemical and physical properties that can be leveraged in various scientific applications.
Eigenschaften
IUPAC Name |
ethyl 2-(trifluoromethyl)-1,3-oxazole-4-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6F3NO3/c1-2-13-5(12)4-3-14-6(11-4)7(8,9)10/h3H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WLTXOCFHAKNLBB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=COC(=N1)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6F3NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Methyl[2-methyl-1-(2-methylphenyl)propyl]amine](/img/structure/B1524155.png)



![2-Methyl-1-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperazine](/img/structure/B1524159.png)


![2-[(3-Aminopiperidin-1-yl)methyl]-4-chlorophenol](/img/structure/B1524166.png)
![4-Chloropyrazolo[1,5-a]pyridine-3-carboxylic acid](/img/structure/B1524167.png)



![9-([1,1'-Biphenyl]-4-yl)-3-bromo-9H-carbazole](/img/structure/B1524176.png)

